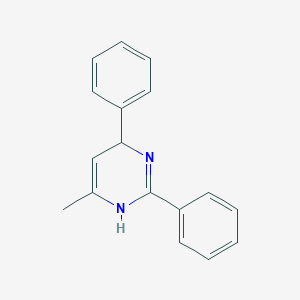![molecular formula C18H39N7O6 B14168389 N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(3-amino-2-hydroxypropyl)amino]-3-oxopropyl]amino]propanamide CAS No. 928195-63-5](/img/structure/B14168389.png)
N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(3-amino-2-hydroxypropyl)amino]-3-oxopropyl]amino]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(3-amino-2-hydroxypropyl)amino]-3-oxopropyl]amino]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple amino and hydroxy groups, which may contribute to its reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(3-amino-2-hydroxypropyl)amino]-3-oxopropyl]amino]propanamide typically involves multi-step organic reactions. Common synthetic routes may include:
Amidation Reactions: The formation of amide bonds between carboxylic acids and amines.
Reductive Amination: The conversion of carbonyl compounds to amines using reducing agents.
Protection and Deprotection Steps: To protect functional groups during intermediate steps.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(3-amino-2-hydroxypropyl)amino]-3-oxopropyl]amino]propanamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Conversion of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a candidate for drug development due to its multiple functional groups.
Industry: As an intermediate in the synthesis of polymers or other materials.
Mécanisme D'action
The mechanism of action of N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(3-amino-2-hydroxypropyl)amino]-3-oxopropyl]amino]propanamide may involve interactions with specific molecular targets such as enzymes or receptors. The presence of amino and hydroxy groups suggests potential hydrogen bonding and electrostatic interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-hydroxyethyl)-3-[bis[2-[(2-hydroxyethyl)amino]-2-oxopropyl]amino]propanamide
- N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(2-hydroxyethyl)amino]-3-oxopropyl]amino]propanamide
Uniqueness
N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(3-amino-2-hydroxypropyl)amino]-3-oxopropyl]amino]propanamide is unique due to its specific arrangement of amino and hydroxy groups, which may confer distinct reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
928195-63-5 |
|---|---|
Formule moléculaire |
C18H39N7O6 |
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(3-amino-2-hydroxypropyl)amino]-3-oxopropyl]amino]propanamide |
InChI |
InChI=1S/C18H39N7O6/c19-7-13(26)10-22-16(29)1-4-25(5-2-17(30)23-11-14(27)8-20)6-3-18(31)24-12-15(28)9-21/h13-15,26-28H,1-12,19-21H2,(H,22,29)(H,23,30)(H,24,31) |
Clé InChI |
PMRNYHZNGLCWRL-UHFFFAOYSA-N |
SMILES canonique |
C(CN(CCC(=O)NCC(CN)O)CCC(=O)NCC(CN)O)C(=O)NCC(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



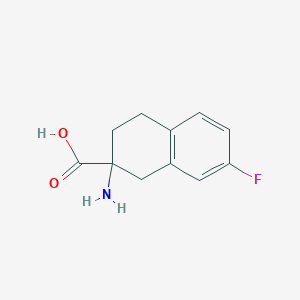
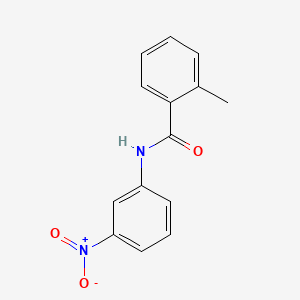
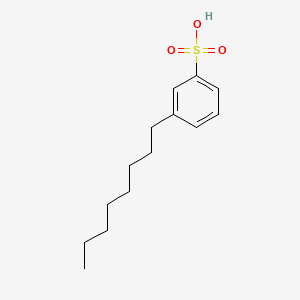
![Methanimidamide, N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B14168357.png)
![6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14168362.png)
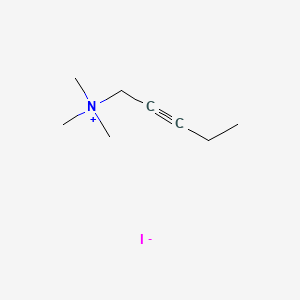
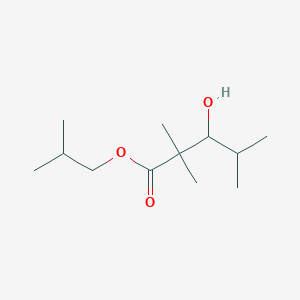
![Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-delta-[[(2,2,2-trifluoroethyl)amino]methyl]-, (deltaS)-](/img/structure/B14168370.png)
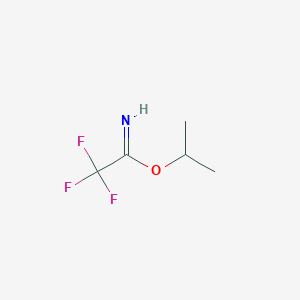
![Methyl benzo[c]phenanthrene-5-carboxylate](/img/structure/B14168375.png)
![4,5-Dichloro-1-[2-(4-fluorophenoxy)ethyl]imidazole](/img/structure/B14168376.png)

